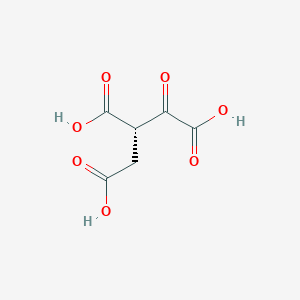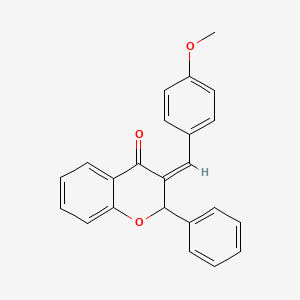
Progoitrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Progoitrin is a biochemical compound belonging to the glucosinolate family. It is found in various cruciferous vegetables such as cabbage, brussels sprouts, kale, peanuts, mustard, rutabaga, kohlrabi, spinach, cauliflower, horseradish, and rapeseed oil . This compound itself is inactive but is converted to goitrin upon ingestion, which can decrease thyroid hormone production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Progoitrin is primarily obtained from natural sources rather than synthetic routes. The compound is extracted from cruciferous vegetables where it naturally occurs. The extraction process involves crushing the plant material to release the glucosinolates, followed by purification steps to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of cruciferous vegetables, followed by mechanical processing to extract and purify the compound. The process includes steps such as washing, soaking, and boiling to reduce the presence of other glucosinolates and concentrate this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Progoitrin undergoes hydrolysis in the presence of the enzyme myrosinase, which is released when plant tissues are damaged. This reaction converts this compound into goitrin, a potent inhibitor of thyroid peroxidase .
Common Reagents and Conditions: The hydrolysis of this compound requires the presence of myrosinase, which is naturally found in the same plant tissues as this compound. The reaction typically occurs at room temperature when the plant material is crushed or chewed .
Major Products: The primary product of this compound hydrolysis is goitrin, which has significant biological activity, particularly in inhibiting thyroid hormone production .
Applications De Recherche Scientifique
Progoitrin and its hydrolysis product, goitrin, have been extensively studied for their effects on thyroid function. Goitrin’s ability to inhibit thyroid peroxidase makes it a subject of interest in research related to thyroid disorders . Additionally, this compound’s presence in cruciferous vegetables has implications for nutrition and food safety, as it contributes to the bitter taste and potential antithyroid effects of these foods .
In the field of agriculture, understanding the biosynthesis and regulation of this compound in plants can aid in the development of crop varieties with optimized levels of beneficial glucosinolates .
Mécanisme D'action
Progoitrin exerts its effects through its conversion to goitrin upon ingestion. Goitrin inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, goitrin reduces the production of thyroid hormones, which can lead to decreased thyroid function .
Comparaison Avec Des Composés Similaires
Gluconapin: Another glucosinolate found in cruciferous vegetables, which also undergoes hydrolysis to produce bioactive compounds.
Glucoraphanin: A glucosinolate that is hydrolyzed to produce sulforaphane, a compound with potent anticancer properties.
Uniqueness of Progoitrin: this compound is unique in its ability to produce goitrin, which specifically inhibits thyroid peroxidase. This sets it apart from other glucosinolates like glucoraphanin, which produce different bioactive compounds with distinct biological activities .
This compound’s role in contributing to the bitter taste of cruciferous vegetables and its potential antithyroid effects make it a compound of significant interest in both nutritional and medical research .
Propriétés
Numéro CAS |
585-95-5 |
|---|---|
Formule moléculaire |
C11H19NO10S2 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+ |
Clé InChI |
MYHSVHWQEVDFQT-KPKJPENVSA-N |
SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
SMILES isomérique |
C=CC(C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O)O |
SMILES canonique |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |
Synonymes |
epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)


![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)



